molecular formula C9H13BrN2O2 B13068049 5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B13068049
M. Wt: 261.12 g/mol
InChI Key: MSMNALZIPJSZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one ( 1881551-95-6) is a brominated dihydropyridinone derivative with the molecular formula C9H13BrN2O2 and a molecular weight of 261.12 g/mol . This compound features a 5-amino and 3-bromo substitution pattern on the pyridinone core, which is further functionalized with an isopropoxymethyl group at the N1 position . The bromine atom serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, making this compound a valuable intermediate for medicinal chemistry and drug discovery research. Compounds based on the pyridin-2-one scaffold are of significant research interest. Patent literature indicates that structurally similar pyridin-2-one derivatives are investigated as potent inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes . Inhibition of mutant IDH is a promising therapeutic strategy for treating cancers such as acute myeloid leukemia (AML) and glioma, positioning this chemical scaffold as a key building block for developing novel targeted therapies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

5-amino-3-bromo-1-(propan-2-yloxymethyl)pyridin-2-one

InChI

InChI=1S/C9H13BrN2O2/c1-6(2)14-5-12-4-7(11)3-8(10)9(12)13/h3-4,6H,5,11H2,1-2H3

InChI Key

MSMNALZIPJSZTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCN1C=C(C=C(C1=O)Br)N

Origin of Product

United States

Preparation Methods

Reduction of 3-nitro-5-bromo-1-substituted-1,2-dihydropyridin-2-one

Several reducing agents and conditions have been reported for converting the 3-nitro group to the 3-amino group:

Reducing Agent Solvent Temperature Time Yield Notes
Iron powder + 2N HCl Ethanol 60 °C 2 h 34-77% Filtration and pH adjustment followed by chromatography; moderate to good yields
Iron powder + ammonium chloride Ethanol/Water 60-95 °C 2-3 h 34-54% Inert atmosphere, filtration, extraction, and chromatography; moderate yields
Tin(II) chloride dihydrate Ethyl acetate 80 °C 1.5 h Not specified Quenched with sodium bicarbonate, extracted and purified

These methods are effective in producing the 3-amino-5-bromo derivatives with different N-substituents.

Alkylation at N-1 Position

The N-1 position can be alkylated using alkyl halides or alkylating agents under basic conditions. For example:

Alkylating Agent Base Solvent Temperature Time Yield Notes
Methyl iodide or bromide Sodium hydride DMF 20 °C 18 h 47.9% Alkylation of 3-amino-5-bromo-1H-pyridin-2-one to give 1-methyl derivative
Prop-2-en-1-yl bromide (allyl bromide) Not specified Not specified Not specified Not specified Used to prepare 1-(prop-2-en-1-yl) derivative

For the [(propan-2-yloxy)methyl] substituent, the alkylating agent would be an appropriate isopropoxy methyl halide or equivalent, reacting similarly under basic conditions (e.g., sodium hydride in DMF) to install the desired group at N-1.

Specific Considerations for 5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one

Given the structural similarity to the above compounds, the preparation method can be outlined as follows:

Step 1: Synthesis of 5-bromo-3-nitro-1H-pyridin-2-one

  • Starting from pyridin-2-one, bromination at the 5-position followed by nitration at the 3-position under controlled conditions.

Step 2: N-1 Alkylation with (propan-2-yloxy)methyl group

  • React 5-bromo-3-nitro-1H-pyridin-2-one with (propan-2-yloxy)methyl halide (e.g., (propan-2-yloxy)methyl bromide) in the presence of a strong base such as sodium hydride in dry DMF at low temperature (0-20 °C) for 12-18 hours.

Step 3: Reduction of the 3-nitro group to 3-amino

  • Use iron powder with ammonium chloride in ethanol/water mixture at 60-95 °C for 2-3 hours under inert atmosphere.
  • Alternatively, tin(II) chloride dihydrate in ethyl acetate at 80 °C for 1.5 hours.

Step 4: Purification

  • Filtration to remove solids.
  • Extraction with ethyl acetate.
  • Drying over sodium sulfate.
  • Purification by column chromatography on silica gel using gradients of methanol in dichloromethane/ether.

Summary Table of Preparation Conditions

Step Reaction Reagents/Conditions Yield Range Notes
1 Bromination & nitration Pyridin-2-one, brominating agent, nitrating agent Not specified Controlled regioselectivity required
2 N-alkylation (Propan-2-yloxy)methyl halide, NaH, DMF, 0-20 °C, 12-18 h Approx. 40-50% (estimated) Analogous to methylation reactions
3 Nitro reduction Fe powder + NH4Cl in EtOH/H2O, 60-95 °C, 2-3 h 34-77% Alternative: SnCl2·2H2O in EtOAc, 80 °C, 1.5 h
4 Purification Silica gel chromatography Gradient elution with MeOH/DCM/ether

Research Findings and Analytical Data

  • Yields: Reduction yields vary depending on the reducing agent and conditions, with iron powder methods generally giving moderate to good yields (34-77%).
  • Purity: Products are typically purified by silica gel chromatography, yielding off-white to light yellow solids.
  • Characterization: Confirmed by NMR (1H and 13C), mass spectrometry (ESI-MS), and melting point analysis.
  • Scalability: The iron powder reduction and alkylation steps are scalable and have been performed on gram scales in research settings.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridinone derivatives.

Scientific Research Applications

5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and amino groups allow it to form strong interactions with enzymes and receptors, potentially modulating their activity. Detailed studies are required to fully elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of the target compound and its analogs:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) CAS No. Reference
5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one 5-Amino, 3-Bromo, 1-[(Propan-2-yloxy)methyl] Amino, Bromo, Ether 260.11 (calculated) Not provided -
5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one 1,3,6-Trimethyl, 5-Bromo Bromo, Methyl Not reported Not provided
5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one 5-Amino, 1-Methoxymethyl Amino, Ether 174.21 1691799-30-0
5-Bromo-3-hydroxy-1,2-dihydropyridin-2-one 3-Hydroxy, 5-Bromo Hydroxy, Bromo Not reported Not provided

Key Comparative Insights

Substituent Effects on Physicochemical Properties

Lipophilicity and Solubility: The propan-2-yloxy group in the target compound increases lipophilicity compared to the methoxymethyl group in 5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one . This may reduce aqueous solubility but improve membrane permeability. The amino group (present in both the target compound and the methoxymethyl analog) enhances solubility via hydrogen bonding, contrasting with the purely hydrophobic methyl groups in 5-bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one .

Biological Activity

5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one, a compound belonging to the dihydropyridine family, has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C11H14BrN2O2
  • IUPAC Name : this compound
  • Melting Point : Approximately 160–164 °C
  • CAS Number : 15862-51-8

1. Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. A study synthesized various furochromone derivatives, which included dihydropyridine moieties, and evaluated their antimicrobial effects. The results showed promising activity against several bacterial strains, suggesting that similar compounds could be effective against pathogens due to their structural similarities .

CompoundActivityBacterial Strains Tested
5-Amino-3-bromo derivativeModerateE. coli, S. aureus
Furochromone derivativesStrongVarious Gram-positive and Gram-negative bacteria

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, related compounds have shown efficacy against breast (MCF-7) and lung (A-549) cancer cell lines. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells .

A case study demonstrated that a derivative with a similar structure exhibited an IC50 value of 7.17 µM against MCF-7 cells. This suggests that modifications to the dihydropyridine structure can enhance anticancer activity.

CompoundCancer Cell LineIC50 (µM)
5-Amino derivativeMCF-77.17
Related indolinone derivativesA5492.93

3. Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, dihydropyridine derivatives are noted for their diverse pharmacological activities:

  • Antioxidant Activity : Several studies have reported that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.
  • Anti-inflammatory Effects : Dihydropyridine derivatives have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

Mechanistic Insights

The biological activity of 5-amino derivatives is often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many dihydropyridine compounds act as inhibitors of various enzymes involved in metabolic pathways.
  • Receptor Modulation : These compounds may also modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.